tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate
Description
Properties
Molecular Formula |
C17H25N3O4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-12-6-4-5-11(9-12)14-10-13(20(22)23)7-8-15(14)18/h7-8,10-12H,4-6,9,18H2,1-3H3,(H,19,21) |
InChI Key |
LHEXJUMPZDYPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C2=C(C=CC(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Use of Neutral Reagents to Improve Yield and Purity
Recent patent literature (CA3087004A1 and WO2019158550A1) describes an improved method for synthesizing tert-butyl N-substituted carbamates structurally related to the target compound. The method emphasizes the use of neutral forms of the starting materials rather than their salt forms to avoid increased viscosity and to enhance stirring efficiency, thereby improving yield and purity.
- Mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (neutral form) with an appropriate amino-substituted aromatic ester in an organic solvent.
- Addition of a base directly to the mixture without the need for careful order of reagent addition.
- Stirring at controlled temperatures (often around 60 °C) to complete the coupling reaction.
This method avoids the solidification of the reaction mass, a problem encountered in previous methods using salt forms of reagents, which led to lower yields (~85%). The neutral reagent method achieves yields up to 93% with improved purity, as confirmed by chromatographic and spectroscopic analyses.
| Parameter | Previous Salt Method | Neutral Reagent Method |
|---|---|---|
| Reaction Medium Viscosity | High (solidification issues) | Low (easy stirring) |
| Yield of Target Compound | ~85% | Up to 93% |
| Base Required | Large excess of triethylamine | Lower amounts suffice |
| Reaction Control Complexity | High (order of addition critical) | Low (order less critical) |
Reaction Conditions and Solvents
- Solvent: Acetonitrile is commonly used due to its polarity and ability to dissolve both reactants effectively.
- Base: Triethylamine is employed to neutralize acidic by-products and facilitate amide bond formation.
- Temperature: Reactions are typically conducted at 60 °C to optimize reaction kinetics without decomposing sensitive groups.
- Stirring: Efficient stirring is critical to maintain homogeneity and prevent localized concentration of reagents.
Spectroscopic and Analytical Data Supporting Synthesis
Characterization of the product confirms the success of the synthesis:
- [^1H NMR (CDCl3, 400 MHz)](pplx://action/followup): Signals corresponding to aromatic protons, cyclohexyl protons, and tert-butyl groups are observed at expected chemical shifts.
- [^13C NMR (CDCl3, 100 MHz)](pplx://action/followup): Carbonyl carbons, aromatic carbons, and aliphatic carbons show characteristic resonances.
- HPLC Purity: Retention times and purity values exceeding 99% indicate high product purity.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm the compound identity.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | tert-Butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (neutral) + aromatic ester in acetonitrile | Formation of intermediate mixture |
| 2 | Addition of triethylamine (base) | Neutralization and activation of amide bond formation |
| 3 | Stirring at 60 °C for several hours | Completion of coupling reaction with high yield |
| 4 | Workup: extraction, filtration, drying | Isolation of pure tert-butyl N-substituted carbamate |
Research Outcomes and Industrial Relevance
The improved preparation method described in patents CA3087004A1 and WO2019158550A1 offers significant advantages for industrial-scale synthesis:
- Higher yields and purities reduce costs and waste.
- Simplified reaction control lowers operational complexity.
- Reduced viscosity facilitates scale-up by improving mixing and heat transfer.
- These improvements are critical for the synthesis of pharmaceutical intermediates, such as those related to anticoagulant drugs like Edoxaban.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure.
Biochemical Studies: Used in the study of enzyme interactions and protein modifications.
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Chemical Manufacturing: Employed in the production of specialty chemicals and reagents.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate (CAS 365998-36-3)
Structural Differences :
- Substituent : A dimethylcarbamoyl (-CON(CH₃)₂) group replaces the nitro group at the 5-position of the phenyl ring.
- Stereochemistry : Defined stereocenters at 1R, 2S, and 5S positions, unlike the target compound, which lacks specified stereochemistry in the evidence.
Physical Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₇N₃O₃ | |
| Molecular Weight | 285.383 g/mol | |
| Boiling Point | 434.4±45.0 °C | |
| Density | 1.1±0.1 g/cm³ |
Functional Implications :
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)
Structural Differences :
- Backbone : Benzyl group instead of cyclohexyl.
- Substituents : Methyl (-CH₃) at the 5-position of the phenyl ring (electron-donating vs. nitro’s electron-withdrawing).
Physical Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₂ | |
| Molecular Weight | 236.31 g/mol | |
| Physical State | White solid |
Functional Implications :
tert-butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS 134575-17-0)
Structural Differences :
- Ring System : Azabicyclo[3.1.0]hexane core instead of a simple cyclohexyl group.
- Functionality : Lacks aromatic substituents, focusing on bicyclic rigidity.
Functional Implications :
Reactivity and Stability :
- The nitro group in the target compound offers redox versatility (e.g., reduction to amine), while the dimethylcarbamoyl and methyl groups prioritize stability and lipophilicity, respectively.
- Bicyclic derivatives (e.g., CAS 134575-17-0) emphasize structural rigidity over aromatic reactivity.
Biological Activity
Overview
tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate is a synthetic compound notable for its diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential applications in enzyme inhibition and as a bioactive molecule in therapeutic contexts. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H26N2O4
- Molecular Weight : 286.37 g/mol
- CAS Number : 365998-36-3
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Its structure allows for significant binding affinity due to the presence of the nitrophenyl group, which can participate in hydrogen bonding and π-π stacking interactions with target proteins.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, studies have highlighted its role in inhibiting neutral sphingomyelinase 2 (nSMase2), which is crucial for sphingolipid metabolism. This inhibition can lead to alterations in cellular signaling pathways, affecting processes such as apoptosis and inflammation .
Biological Activity
-
Antitumor Activity :
- Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis via the mitochondrial pathway.
- Neuroprotective Effects :
-
Protein-Ligand Binding Studies :
- The compound has been utilized in studies examining protein-ligand interactions, providing insights into its binding kinetics and affinities. These studies are essential for understanding how modifications to the compound's structure might enhance its biological activity.
Case Study 1: Enzyme Inhibition
A study published in Nature Communications explored the effects of this compound on nSMase2 activity in vitro. The results demonstrated a significant reduction in enzyme activity with an IC50 value indicating potent inhibition compared to control groups.
Case Study 2: Anticancer Properties
In a series of experiments conducted on human cancer cell lines, the compound was shown to induce apoptosis through caspase activation. Flow cytometry analysis confirmed increased levels of early apoptotic cells after treatment with varying concentrations of the compound.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | nSMase2 Inhibition | Antitumor, Neuroprotective | 1.5 |
| Similar Compound A | nSMase2 Inhibition | Moderate Antitumor | 5.0 |
| Similar Compound B | Non-specific Inhibition | Low Antitumor Activity | 10.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
